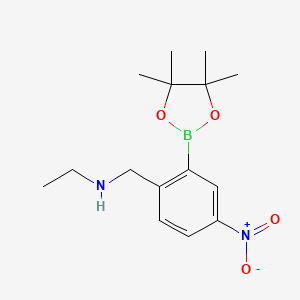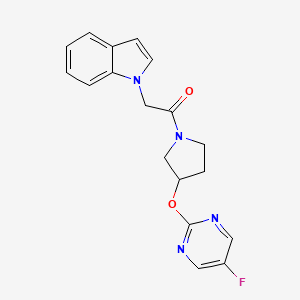
1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone, also known as FIIN-2, is a small molecule inhibitor that targets the tyrosine kinase activity of fibroblast growth factor receptor (FGFR) family proteins. FGFRs are a group of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival. Aberrant activation of FGFRs has been associated with various human diseases, including cancer, skeletal disorders, and developmental syndromes. Therefore, the development of FGFR inhibitors such as FIIN-2 has become an active area of research in the field of drug discovery.
科学的研究の応用
Pharmacogenetics and Drug Metabolism
The efficacy and safety of fluoropyrimidine-based chemotherapy are significantly influenced by genetic variations in the enzymes responsible for drug metabolism, particularly dihydropyrimidine dehydrogenase (DPD), encoded by the DPYD gene. Variants in DPYD can lead to severe toxicity in patients with reduced enzyme activity, underscoring the importance of pharmacogenetic testing prior to treatment initiation. Studies have identified specific DPYD polymorphisms associated with an increased risk of adverse drug reactions, suggesting that genotyping can improve patient safety and treatment outcomes by allowing for dose adjustments or alternative therapies for those at risk (Henricks et al., 2018).
Therapeutic Efficacy in Cancer Treatment
The therapeutic efficacy of fluoropyrimidines is also influenced by genetic polymorphisms in target enzymes, such as thymidylate synthase (TS), and in enzymes involved in folate metabolism, such as methylenetetrahydrofolate reductase (MTHFR). These genetic factors can predict tumor response and patient survival, highlighting the role of pharmacogenomics in personalizing chemotherapy regimens (Cohen et al., 2003). For instance, MTHFR polymorphisms have been studied for their impact on the effectiveness of fluoropyrimidine-based chemotherapy in colorectal cancer, suggesting potential as genomic predictors of clinical response (Marcuello et al., 2006).
Improving Chemotherapy Safety and Efficacy
Research into the mechanisms of action, metabolism, and resistance to fluoropyrimidines has led to the development of novel therapeutic strategies aimed at enhancing efficacy while minimizing toxicity. This includes the formulation of prodrugs like capecitabine, which is designed to be activated preferentially in tumor tissues, thereby reducing systemic exposure and associated side effects (Schüller et al., 2000) Additionally, the integration of pharmacokinetic and pharmacodynamic considerations into treatment planning, including the evaluation of enzyme activities and drug concentration in tissues, supports more individualized and effective chemotherapy approaches.
特性
IUPAC Name |
1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-indol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c19-14-9-20-18(21-10-14)25-15-6-8-23(11-15)17(24)12-22-7-5-13-3-1-2-4-16(13)22/h1-5,7,9-10,15H,6,8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOQWIRRFANVMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)CN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(2-Methylthiazol-4-yl)thiazol-4-yl]-5-methylisoxazole-3-carbohydrazide](/img/structure/B2990476.png)
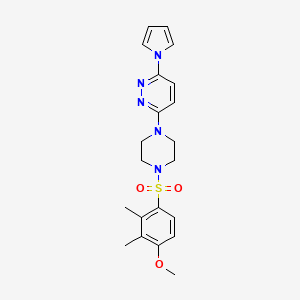
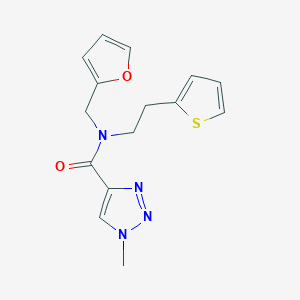
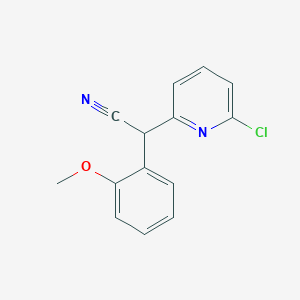
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2990483.png)
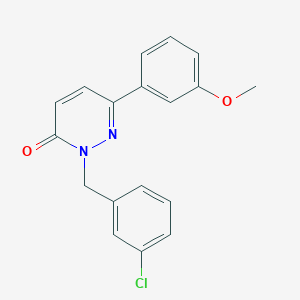
![N-[4-(Aminomethyl)phenyl]-2-phenylacetamide](/img/structure/B2990486.png)

![[1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl][4-(2-pyridyl)piperazino]methanone](/img/structure/B2990490.png)
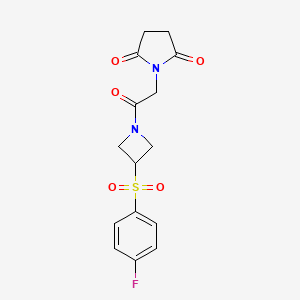
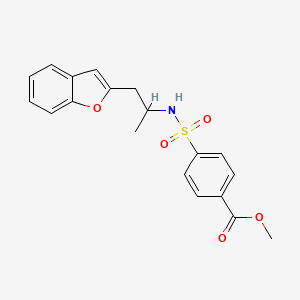
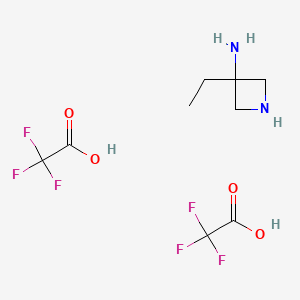
![2-(3-Methoxyphenoxy)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]acetamide](/img/structure/B2990497.png)
